Larger Molecular Volume and Increased sp² Character at C-8 Relative to 4,8-Dimethyl Analog
The target compound carries a 4-methoxyphenyl substituent at C-8 (MW increase of 92.1 Da vs 8-methyl), expanding molecular surface area and introducing an additional aromatic ring capable of π–π stacking or edge-to-face interactions that are absent in the 4,8-dimethyl analog (CAS 1415611-89-0) . This structural distinction is directly measurable by the difference in molecular formula (C22H28O4 vs C16H24O3), molecular weight (356.46 vs 264.36 g·mol⁻¹), and SMILES-encoded connectivity, and may translate to differential binding-site complementarity when screened against targets with large hydrophobic pockets .
| Evidence Dimension | Molecular weight and molecular formula |
|---|---|
| Target Compound Data | C22H28O4; 356.46 g·mol⁻¹ |
| Comparator Or Baseline | 1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-dimethoxy-4,8-dimethyl- (CAS 1415611-89-0): C16H24O3; 264.36 g·mol⁻¹ |
| Quantified Difference | ΔMW = 92.1 g·mol⁻¹; ΔC = +6, ΔH = +4, ΔO = +1 |
| Conditions | Physicochemical characterization; data sourced from MolCore product specifications |
Why This Matters
The larger, aryl-enriched scaffold of the target compound is more likely to occupy extended hydrophobic sub-pockets in protein targets, reducing the risk of early SAR attrition that frequently occurs with smaller, less functionalized analogs.
